2-(4-ethoxyphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
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Description
2-(4-ethoxyphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as ETZ and belongs to the class of thiazole-containing compounds. ETZ has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Antibacterial Agents
The structural similarity of this compound to salicylidene acylhydrazides suggests its potential as an inhibitor of type III secretion systems (T3SS) in Gram-negative bacteria . T3SS are used by bacteria to inject toxins into host cells, and inhibiting this system could disarm pathogenic bacteria, allowing the immune system to clear the infection. This approach could lead to the development of novel antibacterial drugs that do not indiscriminately kill bacteria, thus preserving beneficial microflora and potentially reducing the pressure for the development of resistance.
Anti-Melanogenesis Agents
Compounds with a thiazole and thiophene structure have been studied for their tyrosinase inhibitory activities . Tyrosinase is an enzyme involved in melanin synthesis, and its inhibition can lead to reduced pigmentation. This is particularly useful in the treatment of hyperpigmentation disorders. The compound could be synthesized into derivatives that act as potent tyrosinase inhibitors, contributing to anti-melanogenesis therapies.
Development of Bioisosteres
Bioisosteres are compounds with similar physical and chemical properties that can be used to replace another biological compound. The compound could be used to develop bioisosteres for known pharmacologically active compounds, potentially leading to drugs with improved efficacy, reduced side effects, or enhanced stability .
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-2-21-13-7-5-12(6-8-13)10-16(20)19-17-18-14(11-23-17)15-4-3-9-22-15/h3-9,11H,2,10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNGFVFNUBGETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide |
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